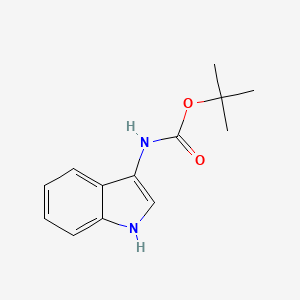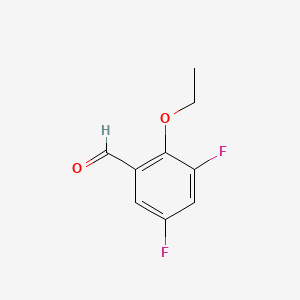![molecular formula C15H15Cl2NO B1439740 2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline CAS No. 1040688-47-8](/img/structure/B1439740.png)
2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline
Descripción general
Descripción
2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline is an organic compound with the molecular formula C15H15Cl2NO and a molecular weight of 296.2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a central carbon atom bonded to a chlorine atom, an aniline group (phenylamine), and a propyl group with a chlorophenoxy substituent . The presence of the chlorine atoms and the phenoxy group may influence the compound’s reactivity and interactions with other molecules.Aplicaciones Científicas De Investigación
Synthesis and Fluorescence Properties
- Polyurethane cationomers with anil groups have been synthesized using derivatives of N-(2-hydroxybenzilidene)aniline, including a compound similar to 2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline. These materials exhibit fluorescent properties due to intramolecular proton transfer in salicylideneanil structures, making them potentially useful for applications requiring fluorescence, such as in sensors or bioimaging (Buruianǎ et al., 2005).
Vibrational, Geometrical, and Electronic Properties
- Infrared spectroscopic studies and theoretical calculations on N-phenoxyethylanilines and their derivatives have provided insights into the vibrational, geometrical, and electronic properties of these compounds. This research has implications for understanding the fundamental properties of anilines, which may have applications in designing materials with specific electronic or structural characteristics (Finazzi et al., 2003).
Biodegradation of Aniline Derivatives
- Research on the biodegradation of 2-chloro-4-nitroaniline, a compound structurally related to this compound, by Rhodococcus sp. has provided insights into the metabolic pathways involved in the degradation of aniline derivatives. Understanding these pathways is crucial for developing bioremediation strategies for the removal of toxic aniline derivatives from the environment (Khan et al., 2013).
Advanced Adsorbents for Pollutant Removal
- The synthesis and characterization of imine-linked covalent organic frameworks (COFs) incorporating aniline as a modulator, such as TAPT-AN-COF, demonstrate excellent adsorption capabilities towards pollutants like chlorophenols. This research highlights the potential of aniline derivatives in the design of novel adsorbents for water purification and the removal of organic pollutants (Xu et al., 2021).
Synthesis of Novel Compounds and Antimicrobial Activity
- Aniline derivatives have been used in the synthesis of novel quinazolinone derivatives with significant antimicrobial activity. This suggests the potential application of compounds like this compound in the synthesis of new pharmaceutical agents with antimicrobial properties (Habib et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-N-[2-(4-chlorophenoxy)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO/c1-11(19-13-8-6-12(16)7-9-13)10-18-15-5-3-2-4-14(15)17/h2-9,11,18H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSLPLYYJIMNQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC=CC=C1Cl)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole](/img/structure/B1439669.png)



![4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one](/img/structure/B1439674.png)



![3,5-Dichloro-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1439680.png)
